1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine
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Overview
Description
1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine, also known as Ro-15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters.
Mechanism Of Action
The mechanism of action of 1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine involves its binding to the benzodiazepine receptor in the brain. This binding leads to an increase in the activity of the neurotransmitter GABA, which has inhibitory effects on the nervous system. This results in a reduction in anxiety and other symptoms of psychiatric disorders.
Biochemical And Physiological Effects
1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine has been found to have a variety of biochemical and physiological effects. These include anxiolytic and sedative effects, as well as effects on memory and learning. This compound has also been found to have potential applications in the treatment of epilepsy and other neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine in lab experiments is its high affinity for the benzodiazepine receptor. This makes it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters. However, one limitation of using this compound is its potential for non-specific binding, which can lead to false positive results in certain experiments.
Future Directions
There are many potential future directions for research involving 1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine. One area of interest is the development of new drugs that target the benzodiazepine receptor, which could have applications in the treatment of anxiety and other psychiatric disorders. Another potential direction is the use of this compound in the study of the mechanisms of action of other neurotransmitters and drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine can be achieved through a multistep process involving the reaction of various chemicals. One common method involves the reaction of 1-methyl-1,2,3,6-tetrahydropyrazine with ethyl chloroformate, followed by the addition of hydrazine hydrate and sodium acetate. The resulting product is then purified through a series of chromatography and recrystallization steps.
Scientific Research Applications
1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine has been widely used in scientific research as a tool for studying the mechanisms of action of various drugs and neurotransmitters. This compound has been found to have a high affinity for the benzodiazepine receptor, which is a key target for many drugs used to treat anxiety and other psychiatric disorders.
properties
CAS RN |
111677-95-3 |
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Product Name |
1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine |
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.2 g/mol |
IUPAC Name |
1-methyl-3,4,6,7-tetrahydro-1H-pyrazolo[1,2-c][1,3,4]oxadiazin-8-imine |
InChI |
InChI=1S/C7H13N3O/c1-6-10-7(8)2-3-9(10)4-5-11-6/h6,8H,2-5H2,1H3 |
InChI Key |
AWQUFEBOCKMXQC-UHFFFAOYSA-N |
SMILES |
CC1N2C(=N)CCN2CCO1 |
Canonical SMILES |
CC1N2C(=N)CCN2CCO1 |
synonyms |
1H,8H-Pyrazolo[1,2-c][1,3,4]oxadiazin-8-imine, tetrahydro-1-methyl- |
Origin of Product |
United States |
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